6-Chlorooxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorooxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorooxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to the fused pyridine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Chlorooxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
6-Chlorooxazolo[5,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of more complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 6-Chlorooxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Oxazolo[5,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Isoxazolo[5,4-b]pyridine: A related compound with an isoxazole ring instead of an oxazole ring.
Uniqueness
6-Chlorooxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H3ClN2O |
---|---|
Molecular Weight |
154.55 g/mol |
IUPAC Name |
6-chloro-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H |
InChI Key |
OPUYPVMWZSKEGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=CO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.